REACTION_CXSMILES
|
[NH2:1][NH2:2].Cl[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][O:13][CH3:14])[CH:7]=[CH:6][N:5]=1>N1C=CC=CC=1>[NH:1]([C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][O:13][CH3:14])[CH:7]=[CH:6][N:5]=1)[NH2:2]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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NN
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)OCCOC
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated to reflux
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Type
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CUSTOM
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Details
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After 18 hours the reaction mixture was partitioned between H2O and DCM
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Duration
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18 h
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified via flash column chromatography (40:1 DCM/MeOH followed by 20:1 DCM/MeOH)
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Name
|
|
Type
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product
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Smiles
|
N(N)C1=NC=CC(=C1)OCCOC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |